molecular formula C13H15FN4O B6936439 N-(5-butyl-1H-pyrazol-3-yl)-5-fluoropyridine-3-carboxamide

N-(5-butyl-1H-pyrazol-3-yl)-5-fluoropyridine-3-carboxamide

Cat. No.: B6936439
M. Wt: 262.28 g/mol
InChI Key: LFUTUDRIFZLMNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-butyl-1H-pyrazol-3-yl)-5-fluoropyridine-3-carboxamide is a heterocyclic compound that features a pyrazole ring and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-butyl-1H-pyrazol-3-yl)-5-fluoropyridine-3-carboxamide typically involves multi-step reactionsThe reaction conditions often involve the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and the use of automated reactors are often employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

N-(5-butyl-1H-pyrazol-3-yl)-5-fluoropyridine-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

N-(5-butyl-1H-pyrazol-3-yl)-5-fluoropyridine-3-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(5-butyl-1H-pyrazol-3-yl)-5-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved often include signal transduction pathways and metabolic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(5-butyl-1H-pyrazol-3-yl)-5-fluoropyridine-3-carboxamide is unique due to its specific combination of a pyrazole ring and a fluorinated pyridine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(5-butyl-1H-pyrazol-3-yl)-5-fluoropyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4O/c1-2-3-4-11-6-12(18-17-11)16-13(19)9-5-10(14)8-15-7-9/h5-8H,2-4H2,1H3,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFUTUDRIFZLMNA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC(=NN1)NC(=O)C2=CC(=CN=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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